1-Amino-3-(3-chlorophenyl)propan-2-one
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Overview
Description
1-Amino-3-(3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetone with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorophenylacetone.
Reduction: Formation of 1-amino-3-(3-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(3-chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-(3-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2-chlorophenyl)propan-2-one: Similar structure but with the chlorine atom at the second position.
2-Amino-1-(3-chlorophenyl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(2-chlorophenyl)propan-1-amine: Similar structure but with an amine group at the first position
Uniqueness
1-Amino-3-(3-chlorophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-amino-3-(3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChI Key |
YTOLMLWZJLCJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CN |
Origin of Product |
United States |
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